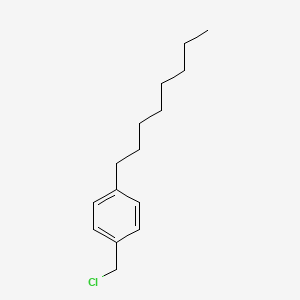
1-(Chloromethyl)-4-octylbenzene
概要
説明
“1-(Chloromethyl)-4-octylbenzene” is likely a derivative of benzene, which is an organic compound with the chemical formula C6H6. The benzene molecule is composed of six carbon atoms joined in a planar ring with one hydrogen atom attached to each . As a derivative, “this compound” would have additional functional groups attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, chloromethylation is a common reaction in organic chemistry. It often involves the reaction of an aromatic compound with chloromethane in the presence of a Lewis acid such as aluminum chloride . The exact conditions and reagents would depend on the specific structure of the desired product .
Molecular Structure Analysis
The molecular structure of “this compound” would be based on the structure of benzene, with additional groups attached. For example, a chloromethyl group (-CH2Cl) and an octyl group (-C8H17) would be attached to the benzene ring .
Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on its specific structure. Benzene rings can undergo electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the benzene ring . The presence of the chloromethyl and octyl groups could influence the reactivity of the benzene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. These could include properties such as density, color, melting and boiling points, and solubility .
科学的研究の応用
Polymer Synthesis and Characteristics
1-(Chloromethyl)-4-octylbenzene plays a role in the polymerization processes. Hontis et al. (1999) investigated the polymerization mechanism of chloromethyl-4-(n-butylsulfinyl)methylbenzene, revealing that both radical and anionic mechanisms occur, leading to the formation of polymers with varying molecular weights (Hontis, V. D. Borght, Vanderzande, & Gelan, 1999).
Spectroscopy and Molecular Structure
The study of 1-(chloromethyl)-4-fluorobenzene, a closely related compound, through infrared and Raman spectroscopy by Seth-Paul and Shino (1975) offers insights into the molecular structure and symmetry, which could be relevant to understanding derivatives like this compound (Seth-Paul & Shino, 1975).
Chemical Reactions and Functionalization
The reactivity and potential for functionalization of compounds similar to this compound are demonstrated in studies like the one by Hayashi et al. (1995), who synthesized 1,4-Dibenzylbenzene using a Friedel-Crafts reaction, a process potentially applicable to this compound (Hayashi, Furukawa, Takahashi, Itoh, & Yoneda, 1995).
Catalyst and Mediator in Organic Chemistry
A study by Stavber and Zupan (2005) explored the use of a compound structurally related to this compound, demonstrating its versatility as a mediator or catalyst in various organic functionalizations, which suggests potential similar applications for this compound (Stavber & Zupan, 2005).
作用機序
Target of Action
Similar compounds such as chloromethyl arenes are known to interact with various proteins and enzymes in the body . These interactions can lead to changes in cellular processes and biochemical pathways.
Mode of Action
The mode of action of 1-(Chloromethyl)-4-octylbenzene is likely to involve electrophilic aromatic substitution, a common reaction for chloromethyl compounds . In this reaction, the chloromethyl group acts as an electrophile, reacting with nucleophilic sites on the target molecules. This can lead to the formation of covalent bonds with the target, potentially altering its function .
Biochemical Pathways
Based on the known reactivity of chloromethyl compounds, it is plausible that this compound could interfere with a variety of biochemical pathways, particularly those involving aromatic amino acids or other aromatic compounds .
Pharmacokinetics
Similar chloromethyl compounds are known to be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Similar chloromethyl compounds have been reported to cause cellular damage, including dna damage and cell death, potentially leading to various health effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . Additionally, the compound’s effects can be influenced by the physiological and pathological state of the individual, including their age, sex, health status, and genetic factors.
Safety and Hazards
将来の方向性
The future directions for “1-(Chloromethyl)-4-octylbenzene” would depend on its uses. For example, if it were used as a building block in the synthesis of more complex molecules, future research could involve developing more efficient synthesis methods or finding new applications for these molecules .
特性
IUPAC Name |
1-(chloromethyl)-4-octylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHWQQPJHLSYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303754 | |
| Record name | 1-(Chloromethyl)-4-octylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40016-26-0 | |
| Record name | 1-(Chloromethyl)-4-octylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40016-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-4-octylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



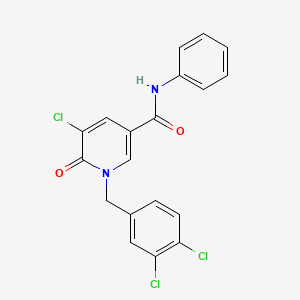
![3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B3036922.png)
![4-chloro-N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B3036923.png)
![2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B3036926.png)
![1-[(4-bromobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3036927.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dimorpholino-1,3-propanedione](/img/structure/B3036928.png)
![4-[(4-chlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3036930.png)
![4-[(2,4-dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3036931.png)
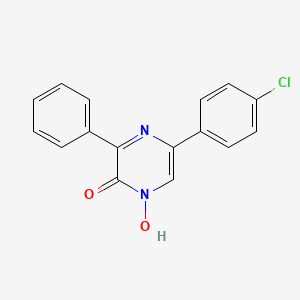
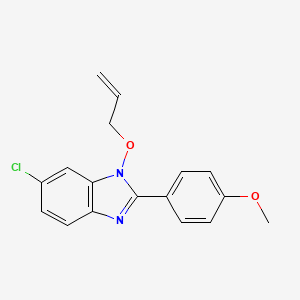
![[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl] N,N-dimethylsulfamate](/img/structure/B3036935.png)
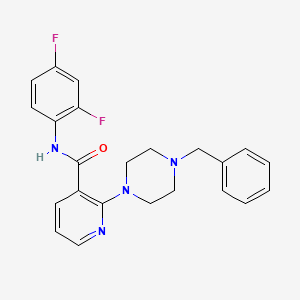
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)pyridine-3-carboxamide](/img/structure/B3036938.png)
